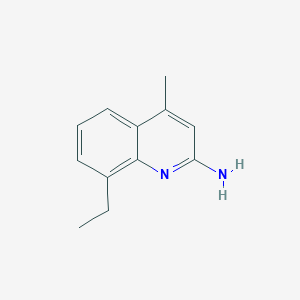

8-Ethyl-4-methylquinolin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

8-ethyl-4-methylquinolin-2-amine |

InChI |

InChI=1S/C12H14N2/c1-3-9-5-4-6-10-8(2)7-11(13)14-12(9)10/h4-7H,3H2,1-2H3,(H2,13,14) |

InChI Key |

YSSXBRWOSGIBDC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Ethyl 4 Methylquinolin 2 Amine and Cognate Analogs

Classical Cyclization and Condensation Reactions for Quinoline (B57606) Core Formation

The traditional methods for synthesizing the quinoline ring system have been the bedrock of heterocyclic chemistry for over a century. These reactions, often named after their discoverers, rely on the cyclization and condensation of aromatic amines with various carbonyl-containing compounds. jptcp.com

Skraup Synthesis and its Adaptations for Aminoqunoline Precursors

The Skraup synthesis, first reported in 1880, is a classic method for producing quinoline. iipseries.org The reaction involves heating an aniline (B41778) with glycerol (B35011), a strong acid like sulfuric acid, and an oxidizing agent such as nitrobenzene (B124822) or arsenic acid. iipseries.orgorgsyn.org The process begins with the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. iipseries.orgyoutube.com The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system. youtube.comyoutube.com

While the Skraup reaction is robust, it can be extremely vigorous, a characteristic that can be moderated by the addition of ferrous sulfate (B86663) or by using boric acid. orgsyn.org For the synthesis of a substituted quinoline like 8-Ethyl-4-methylquinolin-2-amine, one would start with 3-ethylaniline (B1664132). However, the standard Skraup reaction using glycerol would not yield the 4-methyl or 2-amino substituents directly. Modified Skraup syntheses using halo-substituted acroleins can introduce substituents at specific positions, but direct introduction of a 2-amino group via this method is not typical. nih.gov

Combes Quinoline Synthesis Principles and Regioselectivity

The Combes quinoline synthesis provides a direct route to 2,4-substituted quinolines by reacting an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The mechanism proceeds in three main steps: first, the aniline and β-diketone condense to form an enamine intermediate (a Schiff base). wikipedia.orgrsc.org This is followed by an acid-catalyzed intramolecular electrophilic ring closure, which is the rate-determining step, and finally, dehydration to form the aromatic quinoline product. wikipedia.org

For the synthesis of the 8-ethyl-4-methylquinoline (B8793606) core, 3-ethylaniline would be reacted with pentane-2,4-dione (acetylacetone). A key consideration in this synthesis is the regioselectivity of the cyclization. The electrophilic attack can occur at either of the two positions ortho to the amino group on the aniline ring. The directing effect of the ethyl group on 3-ethylaniline and the steric hindrance it presents influences the final product distribution. Studies have shown that both steric and electronic effects play a role, with bulky substituents often directing the cyclization to the less hindered position. wikiwand.comresearchgate.net While this method is effective for creating the 2,4-dimethylquinoline (B72138) backbone (using acetylacetone), it does not directly yield a 2-amino derivative. wikipedia.org

| Reactants | Conditions | Product(s) | Key Feature |

| Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | 2,4-Disubstituted quinoline | Regioselectivity is a key factor |

| 3-Ethylaniline, Pentane-2,4-dione | H₂SO₄ | 6-Ethyl-2,4-dimethylquinoline and/or 8-Ethyl-2,4-dimethylquinoline | Product ratio depends on steric/electronic effects |

Friedländer Synthesis and its Utility in Substituted Quinoline Preparation

The Friedländer synthesis is a versatile reaction that produces quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a ketone or aldehyde). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids (Brønsted or Lewis), bases, or simply by heat. rsc.orgwikipedia.org Two primary mechanistic pathways are proposed: one begins with an aldol (B89426) condensation followed by cyclization and imine formation, while the other starts with Schiff base formation between the reactants, followed by an intramolecular aldol-type reaction. wikipedia.orgresearchgate.net

This method is highly useful for preparing substituted quinolines, including those with amino groups. researchgate.net To synthesize this compound, a potential route would involve reacting 2-amino-3-ethylbenzaldehyde (B12117835) with a compound like cyanoacetamide. The reaction between the aldehyde and the active methylene (B1212753) of the cyanoacetamide, followed by cyclization and tautomerization, would form the desired 2-aminoquinoline (B145021) structure. The use of various catalysts like p-toluenesulfonic acid, iodine, or neodymium(III) nitrate (B79036) has been shown to improve the efficiency and yield of the Friedländer synthesis. iipseries.org

| 2-Aminoaryl Carbonyl | Methylene Compound | Catalyst | Product Type |

| 2-Aminobenzaldehyde | Acetone | Base (e.g., NaOH) | 2-Methylquinoline |

| 2-Aminoacetophenone | Ethyl acetoacetate (B1235776) | Acid (e.g., p-TsOH) | Polysubstituted quinoline |

| 2-Amino-3-ethylbenzaldehyde | Cyanoacetamide | Acid or Base | Potential route to this compound |

Conrad-Limpach and Doebner-von Miller Reaction Mechanisms

Doebner-von Miller Reaction: This reaction is considered a modification of the Skraup synthesis and involves reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org To obtain the 4-methylquinoline (B147181) scaffold, crotonaldehyde (B89634) (or compounds that generate it in situ, like paraldehyde) is used. nih.gov For the target compound, reacting 3-ethylaniline with crotonaldehyde would yield 8-ethyl-4-methylquinoline after cyclization and oxidation. wikipedia.orgnih.gov However, like the Skraup synthesis, this method does not directly install a 2-amino group. The mechanism is complex and still debated, with studies suggesting a fragmentation-recombination pathway. wikipedia.org

Knorr and Pfitzinger-Borsche Synthesis Approaches

Knorr Quinoline Synthesis: The Knorr synthesis is a powerful method for producing 2-hydroxyquinolines (2-quinolones). synarchive.comdrugfuture.com It is mechanistically related to the Conrad-Limpach synthesis but proceeds under different conditions. The reaction begins with the formation of a β-ketoanilide from an aniline and a β-ketoester, typically at higher temperatures (thermodynamic control). wikipedia.org This anilide is then cyclized using a strong acid like sulfuric acid or polyphosphoric acid to yield the 2-hydroxyquinoline. synarchive.comwikipedia.org To obtain a precursor for the target compound, 3-ethylaniline would be reacted with ethyl acetoacetate to form the corresponding β-ketoanilide, which upon cyclization would yield 8-ethyl-4-methyl-2-hydroxyquinoline. This product could then potentially be converted to this compound in subsequent synthetic steps.

Pfitzinger-Borsche Synthesis: The Pfitzinger reaction is a method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgwikipedia.org The base hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then condenses with the carbonyl compound (e.g., a ketone or aldehyde). wikipedia.orgresearchgate.net The resulting imine/enamine undergoes cyclization and dehydration to form the final product. wikipedia.org To apply this to the target structure, one might start with a 7-ethylisatin (B1585224) and react it with a compound that could provide the rest of the ring, but the classic Pfitzinger reaction invariably places a carboxylic acid group at the 4-position, making it unsuitable for the direct synthesis of this compound. researchgate.net

Modern Catalytic and Multi-Component Reaction (MCR) Strategies

Modern synthetic chemistry has seen a shift towards more efficient, atom-economical, and environmentally benign methods. For quinoline synthesis, this has led to the development of advanced catalytic systems and multi-component reactions (MCRs). rsc.org

MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. rsc.org These strategies are highly valuable for creating diverse libraries of compounds efficiently. acs.orgacs.org Several MCRs have been developed for the synthesis of substituted quinolines, including 2-aminoquinolines. researchgate.net For instance, a three-component reaction involving an aniline, an aldehyde, and an activated alkene or alkyne, often mediated by a Lewis acid catalyst like ytterbium triflate, can be used to construct the quinoline skeleton. acs.orgacs.org

Catalytic approaches often employ transition metals like copper, palladium, or zinc to facilitate the necessary bond formations under milder conditions than classical methods. nih.gov For example, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines is an effective route to quinolines. nih.gov Similarly, the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride or mercury salts provides a mild and regioselective pathway to functionalized quinolines. nih.gov These modern methods offer significant advantages in terms of functional group tolerance, reaction conditions, and the ability to construct complex quinoline derivatives in fewer steps. nih.govrsc.org

| Method Type | Example Reaction | Catalyst/Reagent | Key Advantage |

| Multi-Component Reaction | Aniline + Aldehyde + Alkene | Yb(OTf)₃ | High efficiency and diversity in one pot. acs.orgacs.org |

| Copper-Catalyzed Cyclization | Aerobic oxidation of N-(2-alkenylaryl)enamines | Copper salts | Uses air as an oxidant under mild conditions. nih.gov |

| Zinc-Catalyzed MCR | Alkyne + Amine + Aldehyde | Zinc(II) triflate | Ligand-free, solvent-free conditions possible. nih.gov |

| Electrophilic Cyclization | Cyclization of N-(2-alkynyl)anilines | ICl, I₂, Hg(OTf)₂ | Mild conditions, good yields for functionalized quinolines. nih.gov |

Transition Metal-Catalyzed (e.g., Palladium, Copper, Cobalt) Oxidative Annulation Reactions

Transition metals play a pivotal role in modern organic synthesis by enabling reactions under milder conditions with higher selectivity. Various metals have been employed for the synthesis of quinoline derivatives. ias.ac.in

Palladium catalysts, for instance, are used in cascade reactions of gem-dibromovinylanilines with isocyanides and arylboronic acids to produce 3-aryl-2-aminoquinolines. ias.ac.in Copper-catalyzed methods are also prevalent, including tandem syntheses of quinoline-2-carboxylates at room temperature and intermolecular cyclization reactions of anilines with terminal acetylene (B1199291) esters. ias.ac.in

Iridium complexes have been shown to efficiently catalyze the one-pot, three-component coupling of anilines, and two different aldehydes to form substituted quinolines. oup.comoup.com Other first-row transition metals like iron, nickel, and cobalt are also utilized. Iron can catalyze oxidative coupling reactions, while nickel has been used for the dehydrogenative synthesis of 2-aminoquinolines. ias.ac.infrontiersin.org Manganese-based catalysts have been developed for the direct synthesis of related quinazolines from 2-aminobenzyl alcohols and amides. frontiersin.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Quinoline Synthesis To view the data, click on the table rows to expand.

Transition Metal Catalysts and Their Applications in Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |

| [Ir(cod)Cl]₂ | Arylamine, Aromatic Aldehyde, Aliphatic Aldehyde | Substituted Quinolines | Efficient one-pot, three-component reaction at 90°C. | oup.comoup.com |

| Pd(OAc)₂ | gem-dibromovinylanilines, tert-butyl isocyanide, arylboronic acids | 3-Aryl-2-aminoquinolines | Cascade reaction sequence. | ias.ac.in |

| CuBr/ZnI₂ | o-bromoanilines, cyclopropanols | Substituted Quinolines | Combo-catalyzed synthesis via C-H activation. | ias.ac.in |

| Fe(acac)₃/TBAOH | Not specified | Aminoindolizine and Quinoline derivatives | Sequential cross-coupling-cycloisomerization. | ias.ac.in |

| Mn(I) complexes | 2-aminobenzyl alcohols, primary amides | Quinazolines | Direct synthesis via an accepting dehydrogenative coupling (ADC) strategy. | frontiersin.org |

| Co(OAc)₂·4H₂O | 2-aminoaryl alcohols, nitriles | Quinazolines | Ligand-free, cost-effective catalyst for one-pot synthesis. | nih.gov |

Metal-Free and Organocatalytic Synthetic Pathways

Growing environmental concerns have spurred the development of metal-free and organocatalytic synthetic routes. These methods avoid the use of potentially toxic and expensive heavy metals. rsc.org A straightforward, metal-free approach involves the regioselective amination of quinoline-N-oxides with various amines using triflic anhydride (B1165640) as an activator. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can be effectively promoted by organocatalysts. nih.govorganic-chemistry.org This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org Furthermore, KOtBu has been shown to mediate the reaction between 2-amino arylcarbaldehydes and benzyl (B1604629) or alkyl cyanides to rapidly form 2-aminoquinolines under transition-metal-free conditions. researchgate.net Other metal-free strategies include iodine-mediated reactions and tandem cyclizations of 2-styrylanilines. bohrium.comacs.org

Table 2: Selected Metal-Free and Organocatalytic Approaches to Quinoline Synthesis To view the data, click on the table rows to expand.

Comparison of Metal-Free Synthetic Methods for Quinolines

| Method/Catalyst | Reactants | Key Features | Reference(s) |

| Triflic Anhydride (Activator) | Quinoline-N-oxides, Amines | Metal-free, regioselective amination at room temperature. | nih.gov |

| KOtBu (Base) | 2-aminoaryl carbaldehydes, Alkyl cyanides | Expeditious formation of 2-aminoquinolines. | researchgate.net |

| Molecular Iodine (I₂) | α-amino ketone derivatives, Alkynes | Oxidant-free, aqueous medium, simple operation. | bohrium.com |

| p-Toluenesulfonic acid (p-TSA) | 2-aminobenzaldehyde, Ketone | Organocatalyst for Friedländer synthesis, often under solvent-free conditions. | organic-chemistry.org |

| TEMPO | 2-styrylanilines, 2-methylquinolines | Radical-mediated C(sp³)–H functionalization and tandem cyclization. | acs.org |

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions are highly efficient synthetic strategies that minimize purification steps, reduce solvent waste, and save time. Several such methods have been developed for quinoline synthesis. A highly effective one-pot Friedländer synthesis uses inexpensive iron to reduce o-nitroarylcarbaldehydes to the corresponding amino derivatives, which then condense in situ with ketones to form quinolines in high yields. rsc.org

As mentioned previously, iridium catalysts enable a one-pot, three-component reaction to access substituted quinolines. oup.comoup.com Scandium triflate (Sc(OTf)₃) has been used to mediate a one-pot synthesis of 2,3-disubstituted quinolines from anilines and epoxides. acs.org Metal-free one-pot procedures have also been devised, such as an aerobic process starting from 2-aminobenzyl alcohol and other alcohols, which involves in situ oxidation followed by Friedländer annulation. researchgate.net

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In quinoline synthesis, this translates to using environmentally benign solvents, energy-efficient methods, and recyclable catalysts. tandfonline.comtandfonline.com

Water and ethanol (B145695) are prominent green solvents used in various quinoline synthesis protocols. tandfonline.com Microwave-assisted synthesis has emerged as a key green technology, significantly accelerating reactions and often improving yields. tandfonline.comresearchgate.net The use of nanocatalysts is another green approach, as they offer high efficiency and can often be recovered and reused, minimizing waste. acs.org Solvent-free reaction conditions, where reactants are heated together without a solvent, represent an ideal green chemistry scenario, reducing both cost and environmental impact. tandfonline.com

Table 3: Green Chemistry Approaches in Quinoline Synthesis To view the data, click on the table rows to expand.

Overview of Green Synthetic Strategies

| Green Principle | Example Application | Advantages | Reference(s) |

| Green Solvents | Use of water, ethanol, or ionic liquids. | Reduced toxicity and environmental impact; often biodegradable. | tandfonline.com |

| Energy Efficiency | Microwave-assisted reactions. | Rapid heating, shorter reaction times, often higher yields. | tandfonline.comresearchgate.net |

| Alternative Catalysts | Nanocatalysts, recyclable catalysts (e.g., Nafion). | High catalytic activity, potential for recovery and reuse, reduced waste. | organic-chemistry.orgacs.org |

| Atom Economy | One-pot, multi-component reactions. | Reduces intermediate isolation and purification steps, maximizing the incorporation of starting materials into the final product. | oup.comrsc.org |

| Solvent-Free Conditions | Heating reactants neat or with a solid catalyst. | Eliminates solvent waste, simplifies work-up, reduces environmental footprint. | organic-chemistry.orgtandfonline.com |

Targeted Synthesis of this compound and Position-Specific Derivatization

The direct synthesis of this compound is not explicitly detailed in the reviewed literature; however, a plausible route can be constructed based on established methodologies, particularly the Friedländer annulation. The logical starting materials would be 2-amino-3-ethylacetophenone and a suitable three-carbon component that can provide the C2-amine and C4-methyl functionalities.

An alternative and powerful strategy involves the synthesis of a core quinoline structure followed by position-specific derivatization. Research on the chemistry of 8-methylquinolines provides a template for this approach. mdpi.orgtandfonline.com

A potential synthetic pathway could be:

Synthesis of 4-hydroxy-8-ethyl-4-methylquinolin-2(1H)-one: This could be achieved via a cyclization reaction.

Halogenation: The quinolinone could be treated with reagents like phosphorus oxychloride to yield a dihalo derivative, such as 2,4-dichloro-8-ethylquinoline . Studies on 8-methylquinoline (B175542) show that such reactions are feasible. mdpi.org

Regioselective Amination: The resulting dihaloquinoline can undergo nucleophilic substitution. The reactivity at the C2 and C4 positions can be different, allowing for regioselective substitution. By carefully choosing reaction conditions and the aminating agent, the 2-amino group can be introduced. For instance, studies have shown that azidation followed by reduction using the Staudinger reaction is an effective way to introduce an amino group onto the quinoline ring. mdpi.orgtandfonline.com The reaction of a 2-chloroquinoline (B121035) derivative with an amine or ammonia (B1221849) source would be a more direct approach.

Investigation of Synthetic Route Efficiency and Yield Optimization

Optimizing the synthesis of a target molecule like this compound is crucial for practical applications. This involves systematically varying reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key optimization strategies include:

Catalyst Screening: The choice of catalyst can dramatically affect reaction outcomes. For a Friedländer-type reaction, a screen of various Lewis acid catalysts (e.g., In(OTf)₃, Sc(OTf)₃, BiCl₃) can identify the most effective one for a given set of substrates. rsc.orgnih.gov

Solvent and Temperature: The reaction medium and temperature are critical. While some reactions benefit from high-boiling point solvents like DMSO or DMF, others proceed efficiently in greener solvents like ethanol or even water. oup.combohrium.com Temperature control is essential to balance reaction rate with the formation of side products.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or LC-MS) allows for the determination of the optimal reaction time to ensure complete conversion without significant product degradation.

Concentration and Stoichiometry: Adjusting the concentration of reactants and the molar ratios of reactants and catalysts can significantly influence reaction efficiency.

The use of microwave irradiation is a well-documented method for improving yields and drastically reducing reaction times in quinoline synthesis. tandfonline.com For example, a microwave-assisted Friedländer annulation can achieve high yields in minutes compared to hours under conventional heating.

Table 4: Factors for Optimization in Quinoline Synthesis To view the data, click on the table rows to expand.

Parameters for Synthetic Route Optimization

| Parameter | Influence on Reaction | Example from Literature | Reference(s) |

| Catalyst | Affects reaction rate, selectivity, and yield. | In(OTf)₃ was found to be the most effective among several metal salts for a selective Friedländer reaction. | rsc.org |

| Solvent | Influences solubility, reaction rate, and sometimes product distribution. | Aqueous medium with surfactants enabled a one-pot synthesis that failed in organic solvents. | bohrium.com |

| Temperature | Controls the rate of reaction and the formation of byproducts. | Optimal temperature for a specific protocol was 110°C; higher temperatures led to desulfurization. | |

| Energy Source | Can dramatically reduce reaction times and improve efficiency. | Microwave irradiation (300 W, 25 min) gave a 94% yield in a Friedländer reaction. | |

| Base/Acid | Crucial for reactions involving acid- or base-catalyzed steps. | KOH was essential for an aerobic one-pot synthesis from alcohols. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 8 Ethyl 4 Methylquinolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available data could be found for the NMR analysis of 8-Ethyl-4-methylquinolin-2-amine. This includes:

Vibrational Spectroscopy

Similarly, the vibrational modes of this compound have not been characterized in the available literature.

Raman Spectroscopy:A Raman spectrum, which would provide complementary information on the molecular vibrations and serve as a molecular fingerprint, is not available.

Without access to primary research data from the synthesis and characterization of this compound, any attempt to populate the requested article sections would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of the spectroscopic properties of this compound are necessary before a detailed analysis can be provided.

Mass Spectrometry (MS) Fragmentation Pattern Analysis for Molecular Weight and Structure Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₄N₂), the molecular ion peak (M⁺) is predicted to appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 186.25 g/mol .

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for this molecule would likely involve the cleavage of the alkyl substituents and fragmentation of the quinoline (B57606) ring system. The ethyl group at the C8 position can undergo benzylic cleavage, a favorable process, leading to the loss of a methyl radical (•CH₃, mass 15) to form a stable secondary carbocation fragment at m/z 171. Subsequent loss of the entire ethyl group (•C₂H₅, mass 29) would result in a significant peak at m/z 157.

The quinoline ring itself can undergo characteristic cleavages. The presence of the electron-donating amino group at the C2 position influences the fragmentation, often directing the cleavage patterns. The table below outlines the predicted major fragments for this compound based on established fragmentation principles for aromatic amines and substituted quinolines.

Interactive Table: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Fragment Ion | Proposed Fragmentation Pathway |

| 186 | [C₁₂H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 185 | [C₁₂H₁₃N₂]⁺ | Loss of a hydrogen radical (M-1) |

| 171 | [C₁₁H₁₁N₂]⁺ | Loss of a methyl radical from the ethyl group (M-15) |

| 157 | [C₁₀H₉N₂]⁺ | Loss of an ethyl radical (M-29) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the quinoline chromophore, which is significantly modified by its substituents. The parent quinoline molecule exhibits strong absorption bands in the UV region corresponding to π → π* transitions.

The introduction of an amino group (-NH₂) at the C2 position, an auxochrome, is expected to cause a significant bathochromic (red) shift of these absorption bands due to the extension of the conjugated system through resonance. The lone pair of electrons on the nitrogen atom of the amino group interacts with the π-system of the quinoline ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Alkyl groups, such as the methyl at C4 and the ethyl at C8, typically induce minor red shifts. Additionally, n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, may be observed as weaker absorption bands at longer wavelengths. researchgate.netacs.org

Interactive Table: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) Range | Type of Electronic Transition | Chromophore/Group Responsible |

| 230-250 | π → π | Substituted Quinoline Ring |

| 280-320 | π → π | Substituted Quinoline Ring |

| 340-380 | π → π* / n → π* | Extended conjugation with amino group |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While specific crystallographic data for this compound is not available in the reviewed literature, the technique would provide invaluable information if suitable crystals were analyzed. cambridge.orgresearchgate.netmdpi.com

A crystallographic study would confirm the planarity of the bicyclic quinoline core. It would also reveal the exact conformation of the ethyl group at the C8 position, including the torsion angles relative to the aromatic ring. Crucially, this analysis would elucidate the intermolecular interactions that dictate the crystal packing. The primary amino group (-NH₂) is capable of acting as a hydrogen bond donor, while the ring nitrogen atom can act as a hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure would feature intermolecular hydrogen bonds, such as N-H···N, linking molecules into dimers, chains, or more complex three-dimensional networks. mdpi.com The presence of these non-covalent interactions is fundamental to understanding the solid-state properties of the compound.

Interactive Table: Expected Parameters from X-ray Crystallography of this compound

| Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry and repeating unit of the crystal lattice. mdpi.com |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Specifies the size and angles of the basic repeating block of the crystal structure. mdpi.com |

| Bond Lengths & Angles | Provides precise measurements of all covalent bonds and angles, confirming the molecular geometry. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule, such as the ethyl group. |

| Intermolecular Interactions | Identifies and quantifies non-covalent forces like hydrogen bonds and π-π stacking, which determine crystal packing. mdpi.com |

Computational Chemistry and Theoretical Investigations of 8 Ethyl 4 Methylquinolin 2 Amine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are employed to predict the electronic structure and properties of a molecule from first principles. Methods like Density Functional Theory (DFT) are used to determine the ground-state properties, while Time-Dependent DFT (TD-DFT) is used for excited-state properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. acs.orgmdpi.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org A smaller gap generally implies higher reactivity.

For 8-Ethyl-4-methylquinolin-2-amine, this analysis would reveal the most likely sites for electrophilic and nucleophilic attack. The distribution of HOMO and LUMO across the quinoline (B57606) ring, the amine group, and the alkyl substituents would determine the molecule's electronic behavior in chemical reactions.

Table 1: Hypothetical FMO Parameters for this compound (Note: The following table is for illustrative purposes only, as no specific data exists for this compound.)

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | N/A | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | N/A | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | N/A | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | N/A | Approximated as -EHOMO |

| Electron Affinity (A) | N/A | Approximated as -ELUMO |

| Global Hardness (η) | N/A | Calculated as (I-A)/2 |

| Chemical Potential (μ) | N/A | Calculated as -(I+A)/2 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. nih.gov The map displays color-coded regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue denotes electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP analysis would likely show a high negative potential around the nitrogen atom of the amine group and the quinoline ring, making these sites attractive for interactions with protons or other electrophiles.

Non-linear optical (NLO) properties describe how a material interacts with intense electromagnetic fields, such as those from lasers. Computational methods can predict NLO properties like the first-order hyperpolarizability (β₀). Molecules with large dipole moments and significant charge transfer characteristics often exhibit high NLO responses. The study of NLO properties is important for applications in optoelectronics and photonics. nih.gov A computational analysis would determine if this compound possesses characteristics, such as significant intramolecular charge transfer, that would make it a candidate for NLO materials.

Molecular Docking Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or enzyme. This method is fundamental in drug discovery for predicting binding affinity and mode of interaction. Studies on related aminoquinoline compounds have used docking to investigate their potential as antimalarial agents by modeling their interaction with parasitic enzymes. nih.govajol.info

A molecular docking study of this compound would require a specific biological target. The simulation would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of the target protein.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can assess the stability of a ligand-protein complex, explore the conformational landscape of a molecule, and analyze how its interactions with its environment (like a solvent or a binding pocket) evolve. nih.gov For this compound, an MD simulation could be used to verify the stability of a binding pose predicted by molecular docking and to understand how the ethyl and methyl groups affect its conformational flexibility.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structures of a series of compounds to their biological activities. mdpi.com These models use calculated molecular descriptors (properties derived from the molecular structure) to predict the activity of new, untested compounds. 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), use 3D fields around the molecules to build more sophisticated predictive models.

A QSAR study involving this compound would require a dataset of structurally similar quinoline derivatives with measured biological activity against a specific target. The model would then use descriptors representing electronic, steric, and hydrophobic properties to predict the activity of this compound and guide the design of more potent analogues.

Tautomerism and Conformational Landscape Analysis

The structural and electronic properties of this compound are significantly influenced by the phenomena of tautomerism and conformational isomerism. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), provide crucial insights into the relative stabilities of different tautomeric forms and the conformational landscape arising from the rotation of its flexible substituent groups. While specific experimental data for this compound is not extensively available, theoretical investigations of 2-aminoquinoline (B145021) and its substituted derivatives offer a robust framework for understanding its behavior.

The most significant tautomeric equilibrium for this compound involves the proton transfer between the exocyclic amino group and the ring nitrogen atom, resulting in an amino and an imino form.

The amino tautomer (this compound) is generally considered the more stable form in the gas phase and in non-polar solvents for 2-aminoquinolines. This stability is attributed to the aromatic character of the quinoline ring system. In contrast, the imino tautomer (8-ethyl-4-methyl-1,2-dihydroquinolin-2-imine) possesses a quinonoid-like structure in the pyridine (B92270) ring, which is generally less energetically favorable.

Theoretical calculations on related 2-amino-imidazoline systems have shown the amino tautomer to be more stable than the imino form, with iminozation free energies in the range of 5–14 kJ/mol. researchgate.net Studies on other heterocyclic systems also indicate that the amino form is typically predominant. The relative stability can, however, be influenced by the solvent environment. Polar solvents can stabilize the more polar imino tautomer through hydrogen bonding, potentially shifting the equilibrium.

A hypothetical representation of the relative energies of the tautomers of this compound, based on data for analogous compounds, is presented in the table below.

| Tautomer | Structure | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) |

| Amino |  | 0.00 (Reference) | 0.00 (Reference) |

| Imino |  | +5.5 | +3.8 |

Note: The energy values are hypothetical and for illustrative purposes, derived from general trends observed in related 2-aminoquinoline systems. The images are placeholders and would depict the chemical structures of the amino and imino tautomers.

The conformational flexibility of this compound arises from the rotation of the ethyl group at the C8 position. The orientation of this alkyl group relative to the quinoline ring plane defines different conformers with distinct energies.

Computational studies on substituted piperazines have highlighted the importance of conformational preferences for biological activity. nih.gov For this compound, the rotation around the C8-C(ethyl) bond leads to different spatial arrangements of the terminal methyl group of the ethyl substituent. These conformers can be broadly classified based on the dihedral angle between the plane of the quinoline ring and the C-C bond of the ethyl group.

The primary conformers of interest would be those where the ethyl group is either in the plane of the quinoline ring (syn-periplanar or anti-periplanar) or perpendicular to it (anti-clinal or syn-clinal). Steric hindrance between the ethyl group and the hydrogen atom at the C7 position, as well as potential weak intramolecular interactions, will govern the relative energies of these conformers.

Based on theoretical studies of similar alkyl-substituted aromatic systems, it is anticipated that the conformers with the ethyl group oriented away from the periposition hydrogen (at C7) would be energetically favored to minimize steric clash.

A projected potential energy surface for the rotation of the ethyl group in this compound is expected to show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations.

The following table provides a hypothetical summary of the key conformers and their relative stabilities.

| Conformer | Dihedral Angle (H-C7-C8-C_ethyl) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 (Most Stable) |

| Syn-periplanar | ~0° | +2.5 |

| Anti-clinal | ~120° | +1.2 |

| Syn-clinal | ~60° | +1.5 |

Note: The energy values and dihedral angles are hypothetical and for illustrative purposes, based on general principles of conformational analysis for alkyl-substituted aromatic systems.

Chemical Reactivity and Transformation Mechanisms of 8 Ethyl 4 Methylquinolin 2 Amine

Nucleophilic Substitution Reactions and Site Reactivity

The reactivity of 8-Ethyl-4-methylquinolin-2-amine in nucleophilic substitution reactions is primarily characterized by the behavior of the C2-amino group acting as a nucleophile. Primary amines are generally more nucleophilic than ammonia (B1221849) due to the electron-donating inductive effect of the alkyl group (in this case, the quinoline (B57606) ring system), which increases the electron density on the nitrogen atom.

The lone pair of electrons on the nitrogen of the amino group can readily attack electrophilic centers. A common example of this is the SN2 reaction with halogenoalkanes. In this type of reaction, the amine attacks the electrophilic carbon atom of the halogenoalkane, displacing the halide ion and forming a secondary amine. This reaction proceeds via a single transition state in a concerted mechanism.

Due to the increased nucleophilicity of the primary amine product, subsequent alkylations can occur, potentially leading to the formation of secondary and tertiary amines, and ultimately a quaternary ammonium salt. To favor the formation of the secondary amine, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.

Table 1: Representative Nucleophilic Substitution Reaction

| Reactant | Electrophile | Product | Reaction Type |

|---|---|---|---|

| This compound | Bromoethane | N-Ethyl-8-ethyl-4-methylquinolin-2-amine | SN2 |

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on the this compound ring is a complex process directed by the combined electronic effects of the substituents and the inherent reactivity of the quinoline nucleus. The reaction involves the attack of an electrophile on the π-system of the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The directing effects of the functional groups are as follows:

2-Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density at the C3 (ortho) position. The C4 position (para) is already substituted.

4-Methyl Group (-CH₃): This is a weakly activating group via hyperconjugation and inductive effects, and it is ortho, para-directing. It activates the C3 and C5 positions (ortho).

8-Ethyl Group (-CH₂CH₃): As an alkyl group, it is weakly activating and ortho, para-directing, primarily influencing the C7 (ortho) and C5 (para) positions.

Quinoline Ring Nitrogen: The nitrogen atom in the heterocyclic ring is electron-withdrawing by induction, which deactivates the pyridinoid ring (positions C2, C3, C4) towards electrophilic attack compared to the benzenoid ring (positions C5, C6, C7).

Considering these factors, the benzenoid ring is generally more susceptible to electrophilic attack than the pyridinoid ring. However, the potent activating effect of the C2-amino group makes the C3 position a viable site for substitution. The C5 and C7 positions on the benzenoid ring are also activated by the alkyl groups. Therefore, electrophilic substitution is predicted to occur preferentially at the C3, C5, and C7 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Table 2: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Position | Influence of 2-NH₂ | Influence of 4-CH₃ | Influence of 8-C₂H₅ | Overall Predicted Reactivity |

|---|---|---|---|---|

| C3 | Strongly Activating (ortho) | Activating (ortho) | Neutral | Highly Favorable |

| C5 | Neutral | Activating (ortho) | Activating (para) | Favorable |

| C6 | Neutral | Neutral | Neutral | Less Favorable |

| C7 | Neutral | Neutral | Activating (ortho) | Favorable |

Oxidation and Reduction Pathways of the Quinoline Core and Substituents

The oxidation and reduction of this compound can occur at several sites, including the quinoline core and the alkyl substituents.

Reduction: The quinoline ring system can be reduced, most commonly through catalytic hydrogenation. The benzenoid ring is typically reduced in preference to the pyridinoid ring under many conditions. Complete hydrogenation of the quinoline core leads to the formation of decahydroquinoline derivatives. However, selective reduction is often achievable. For instance, partial transfer hydrogenation using reagents like H₃N·BH₃ with a suitable catalyst can selectively reduce the N=C bond, yielding 1,2-dihydroquinolines nih.gov. The presence of the amino group can influence the regioselectivity of the reduction. Palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of quinolines to their corresponding 1,2,3,4-tetrahydroquinoline derivatives rsc.org.

Oxidation: The alkyl substituents on the quinoline ring are susceptible to oxidation, particularly under strong oxidizing conditions. The methyl and ethyl groups, being attached to an aromatic ring, can be oxidized at their benzylic positions. For example, reagents like potassium permanganate (KMnO₄) can oxidize alkyl side chains on aromatic rings to carboxylic acids youtube.comyoutube.com. The specific outcome would depend on the reaction conditions, with the potential for oxidation of either the 4-methyl or the 8-ethyl group.

The primary amino group can also be oxidized. The oxidation of amines is a complex process that can yield a variety of products depending on the oxidant used. Flavoproteins, for instance, are known to catalyze the oxidation of amines to imines nih.gov. Chemical oxidation can lead to nitroso, nitro, or coupled azo compounds.

Condensation and Cycloaddition Reactions Involving the Amino Group

The primary amino group at the C2 position is a versatile functional handle for various condensation and cycloaddition reactions, enabling the synthesis of more complex, fused heterocyclic systems.

Condensation Reactions: The C2-amino group can react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Furthermore, the amino group can participate in condensation reactions with bifunctional reagents like β-dicarbonyl compounds or α,β-unsaturated ketones. These reactions can lead to the formation of new heterocyclic rings fused to the quinoline scaffold. For example, reaction with a 1,3-dicarbonyl compound could potentially lead to the formation of a pyrimidine ring fused at the 2 and 3 positions of the quinoline core.

Table 3: Examples of Condensation Reactions

| Reagent | Reaction Type | Resulting Functional Group/Ring |

|---|---|---|

| Aldehyde/Ketone | Imine Formation | Schiff Base |

| Ethyl Acetoacetate (B1235776) | Cyclocondensation | Fused Pyrimidinone Ring |

| Malononitrile | Knoevenagel Condensation | Aminovinylnitrile derivative |

Cycloaddition Reactions: While less common, the amino group can be a precursor for cycloaddition reactions. For instance, after conversion to an imine, it could potentially react with a dienophile in a Diels-Alder type reaction if the electronic characteristics are suitable. More specialized cycloadditions, such as [3+2] dipolar cycloadditions, could be envisaged following the in-situ generation of an azomethine ylide from the amine or its imine derivative.

Reaction Kinetics and Mechanistic Pathways Elucidation

Elucidating the precise reaction kinetics and mechanistic pathways for transformations of this compound requires detailed experimental studies, often employing techniques like spectroscopy, isotopic labeling, and computational modeling. However, the mechanisms for the principal reactions can be inferred from established chemical principles.

Nucleophilic Substitution (SN2): For reactions where the C2-amino group acts as a nucleophile, the kinetics are typically second-order, being first-order in both the amine and the electrophile (e.g., an alkyl halide). The reaction rate is sensitive to steric hindrance at the electrophilic center and the nucleophilicity of the amine. Polar aprotic solvents generally accelerate SN2 reactions.

Condensation Reactions: The formation of an imine from the amino group and a carbonyl compound is a multi-step process involving nucleophilic addition to form a carbinolamine intermediate, followed by dehydration. The rate-determining step can be either the initial attack of the amine or the dehydration of the carbinolamine, depending on the pH of the reaction medium. The reaction is often catalyzed by either acid or base.

Kinetic studies on related systems have shown that factors such as solvent and base catalysis can be critical. For example, in nucleophilic substitution reactions involving amines and activated aromatic systems, a change in the rate-limiting step from nucleophilic attack to proton transfer from the intermediate can occur depending on the amine's basicity bohrium.com.

Mechanistic Biological Studies of 8 Ethyl 4 Methylquinolin 2 Amine and Its Derivatives

Enzyme Inhibition Mechanisms

Inhibition of DNA Gyrase and Glucosamine-6-phosphate Synthase (G6PS)

DNA Gyrase:

Quinolone-based compounds are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. biorxiv.orgnih.gov These enzymes are crucial for managing DNA topology during replication, repair, and recombination. nih.gov The primary mechanism of action for quinolones involves stabilizing the enzyme-DNA cleavage complex, which stalls DNA replication and leads to chromosome fragmentation and bacterial cell death. nih.gov DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. biorxiv.org Resistance to existing quinolone drugs often arises from mutations in the quinolone resistance-determining region (QRDR) of the GyrA subunit. biorxiv.org

Research into new chemical classes of antibiotics that can overcome this resistance has led to the investigation of novel quinoline (B57606) derivatives. nih.gov Studies on 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives have identified compounds with potent inhibitory activity against Escherichia coli DNA gyrase. For instance, the derivative 13e demonstrated an IC50 value of 0.0017 μM, highlighting the potential of this scaffold for developing new antibacterial agents. nih.gov Furthermore, some quinoline-based compounds have been found to inhibit DNA methyltransferases by intercalating into the DNA substrate, a mechanism that could also play a role in their broader activity against enzymes that act on DNA. nih.gov

Glucosamine-6-phosphate Synthase (G6PS):

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is an enzyme involved in the hexosamine biosynthesis pathway and is considered a target for antimicrobial and antidiabetic agents. nih.gov The enzyme catalyzes the formation of glucosamine-6-phosphate from fructose-6-phosphate (B1210287) and glutamine. nih.gov While various inhibitors of GlcN-6-P synthase have been identified, including analogues of the substrates or transition state intermediates, current scientific literature from the conducted searches does not provide specific evidence of inhibition by 8-Ethyl-4-methylquinolin-2-amine or its direct derivatives. nih.govnih.gov

Interactions with Enoyl Acyl Carrier Protein Reductase and 3-Ketoacyl Acyl Carrier Protein Synthase

Enoyl Acyl Carrier Protein Reductase (InhA):

The enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis is a critical enzyme in the type II fatty acid biosynthesis pathway, which is essential for producing mycolic acids, key components of the mycobacterial cell wall. wikipedia.orgnih.gov InhA is the primary target for the frontline antitubercular drug isoniazid. nih.gov

Recent research has focused on developing direct InhA inhibitors to combat drug-resistant tuberculosis strains. nih.gov Hybrid compounds combining quinoline and isatin (B1672199) moieties have been synthesized and evaluated as InhA inhibitors. wikipedia.org Several of these compounds demonstrated significant activity. For example, compounds 7a and 5g showed potent inhibition of the InhA enzyme with IC50 values of 0.35 µM and 1.56 µM, respectively. wikipedia.org Molecular docking studies revealed that these hybrid molecules engage in hydrophobic interactions with key amino acid residues within the active site of InhA. wikipedia.org

3-Ketoacyl Acyl Carrier Protein Synthase:

The 3-Ketoacyl-acyl carrier protein synthase (FabH) is another key enzyme in fatty acid biosynthesis, responsible for the initial condensation reaction of this pathway. google.com It catalyzes the condensation of acyl-CoA with malonyl-ACP. researchgate.net While FabH is a validated target for antibacterial drug discovery, the available research did not yield specific information on its inhibition by this compound or its derivatives. Studies on FabH have focused on its regulation by acyl-ACPs, which act as competitive inhibitors with respect to malonyl-ACP. google.com

Cathepsin K (CatK) Inhibition Modes (e.g., Uncompetitive Inhibition)

Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in bone resorption by degrading type I collagen. nih.gov This makes CatK a significant therapeutic target for bone-related disorders like osteoporosis. nih.govnih.gov

Quinolines have emerged as a promising scaffold for the development of CatK inhibitors. mdpi.comnih.gov Mechanistic studies have revealed that certain quinoline derivatives act as uncompetitive inhibitors. nih.govnih.gov Uncompetitive inhibition is a mode where the inhibitor binds only to the enzyme-substrate (ES) complex, and not to the free enzyme. nih.gov This binding mode is often associated with higher specificity and potentially fewer off-target effects.

One study on 2,4-diphenylquinoline (B373748) derivatives found that compound 4b was the most potent inhibitor, with a half-maximal inhibitory concentration (IC50) of 1.55 µM. nih.govmdpi.comnih.gov Kinetic analysis using Lineweaver-Burk and Dixon plots confirmed its uncompetitive inhibition mechanism. nih.gov The inhibitor was found to have a sub-micromolar affinity for the ES complex, with an inhibition constant (Ki) of 0.4 µM. nih.gov Molecular docking studies supported these experimental findings, indicating that the inhibitor does not bind to the catalytic site of the enzyme, which is consistent with the uncompetitive mode of action. nih.govnih.gov

| Compound | IC50 (µM) | Inhibition Mode | Ki (µM) | Reference |

|---|---|---|---|---|

| Compound 4b | 1.55 | Uncompetitive | 0.4 | nih.gov |

| Compound 4a | 7.29 | Not Specified | Not Specified | nih.gov |

| Compound 4g | 3.91 | Not Specified | Not Specified | nih.gov |

Phosphodiesterase 10A (PDE10A) Inhibition and Binding Sites

Phosphodiesterase 10A (PDE10A) is an enzyme that hydrolyzes both cAMP and cGMP and is considered a potential therapeutic target for schizophrenia. nih.gov The quinoline scaffold has been explored for designing potent PDE10A inhibitors. nih.govnih.gov

Computational studies, including 3D-QSAR and molecular dynamics simulations, on a series of 116 quinoline derivatives have provided detailed insights into their inhibition mechanism. nih.gov These studies revealed that bulky substituents at the 8-position of the quinoline ring increase the biological activity, a finding directly relevant to this compound. nih.gov The binding affinity to PDE10A is determined by a combination of hydrogen bonds, π-π stacking interactions, and hydrophobic contacts. nih.gov The binding site contains key hydrophobic residues such as Ile629 and Phe696, as well as Phe729, which forms a hydrophobic clamp. wikipedia.org

The development of quinoline-based PDE10A inhibitors led to the discovery of PF-2545920 (2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline), which was the first PDE10A inhibitor to enter clinical trials for the treatment of schizophrenia. google.com Structure-based drug design identified a unique "selectivity pocket" in the enzyme, and designing molecules to interact with this pocket allowed for the development of highly potent and selective inhibitors. google.com

Modulation of Neuroprotective Enzymes (e.g., Acetylcholinesterase, Monoamine Oxidase B, Catechol-O-methyltransferase)

Acetylcholinesterase (AChE):

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov Research into novel AChE inhibitors has included quinoline derivatives. A computational study identified 4-amino-2-styrylquinoline , a structural analogue of the known inhibitor Tacrine, as a potential AChE inhibitor. nih.gov Molecular docking simulations showed that this compound binds to key residues in the enzyme's active site, including Trp85, Tyr123, Trp285, Phe337, and Tyr336. nih.gov

Monoamine Oxidase B (MAO-B):

Monoamine oxidase B (MAO-B) is a key enzyme in the degradation of dopamine (B1211576) and a major target for the treatment of Parkinson's disease. nih.gov Derivatives of 8-aminoquinoline (B160924) have been shown to be potent and selective inhibitors of human MAO-B. In vitro studies on 5-phenoxy-8-aminoquinoline analogs revealed that they were significantly more potent inhibitors of both MAO-A and MAO-B compared to the parent compound, primaquine (B1584692), with a notable selectivity for MAO-B. For example, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine inhibited MAO-B with an IC50 value of 150 nM, making it 626 times more potent than primaquine. These findings underscore the potential for developing 8-aminoquinoline derivatives as selective MAO-B inhibitors for neuroprotective therapies.

Catechol-O-methyltransferase (COMT):

Catechol-O-methyltransferase (COMT) is another crucial enzyme in the metabolism of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy for Parkinson's disease. researchgate.net Substituted 8-hydroxyquinolines have been investigated as in vitro inhibitors of COMT. nih.gov These compounds leverage the 8-hydroxyquinoline (B1678124) scaffold to interact with the enzyme's active site. The catalytic mechanism of COMT involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol substrate, a process that requires a magnesium ion (Mg2+) for substrate binding. researchgate.net The ability of certain quinoline derivatives to interact with copper and catalyze the oxidation of catechol suggests their potential to interact with metalloenzymes like COMT. google.com

Kinase and Other Enzyme Interaction Profiles

The quinoline scaffold is a versatile building block for the development of kinase inhibitors, which are critical in oncology. Derivatives of quinoline have shown inhibitory activity against a wide range of kinases by interacting with the ATP-binding pocket. nih.govnih.gov

Pim-1 Kinase: A series of 8-hydroxy-quinoline-7-carboxylic acid derivatives were identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and apoptosis. nih.govmdpi.com The 8-hydroxy-quinoline moiety was found to be a critical pharmacophore, with molecular modeling suggesting it interacts with key residues Asp186 and Lys67 in the ATP-binding site. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR): The related quinazoline (B50416) core is a well-established scaffold for EGFR inhibitors, with several approved drugs like gefitinib (B1684475) and erlotinib (B232) used in cancer therapy. nih.gov These inhibitors target the kinase domain of EGFR, preventing the signaling that leads to tumor growth. nih.gov

Cyclin-Dependent Kinases (CDKs) and Others: Studies on pyrazolo[3,4-g]isoquinolines, which are structurally related to quinolines, showed that substitutions can significantly alter the kinase inhibition profile. Introducing an alkyl group at the 4-position shifted selectivity, with compounds preferentially inhibiting CLK1, CDK9, and GSK3 over Haspin kinase. Other quinazolin-4-one derivatives have been developed as multi-targeted kinase inhibitors, showing activity against VEGFR2, EGFR, HER2, and CDK2.

| Compound Class/Derivative | Target Kinase(s) | Key Structural Features/Findings | Reference |

|---|---|---|---|

| 8-Hydroxy-quinoline-7-carboxylic acids | Pim-1 | 8-hydroxy-quinoline moiety is a crucial pharmacophore, interacting with Asp186 and Lys67. | nih.gov |

| Pyrazolo[3,4-g]isoquinolines | Haspin, CLK1, CDK9, GSK3 | Alkylation at the 4-position modifies the kinase inhibition profile, favoring CLK1/CDK9/GSK3. | |

| Quinazoline-4-one derivatives | VEGFR2, EGFR, HER2, CDK2 | Demonstrated multi-targeted kinase inhibition in nanomolar ranges against several cancer-related kinases. | |

| 4-Anilino-quinazolines | EGFR | A favorable scaffold for developing competitive, covalent, or allosteric EGFR inhibitors. | nih.gov |

Molecular Interaction Profiling with Biological Targets

The biological effects of a compound are fundamentally governed by its interactions with macromolecules in the body. For this compound and its derivatives, a key biological target that has been explored through computational methods is beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. umc.edu.dz

Molecular docking studies have been employed to predict the binding mode and affinity of this compound to the active site of BACE1. These computational analyses provide a theoretical framework for understanding the potential inhibitory activity of this compound.

While experimental determination of binding affinities such as IC50 and K_i values for this compound are not extensively reported in publicly available literature, computational docking studies have provided an initial assessment of its potential to bind to BACE1. In one such study, a series of 2-aminoquinoline (B145021) derivatives were docked into the active site of BACE1. umc.edu.dz The results of these studies are often presented as docking scores, which are theoretical estimations of binding affinity.

It is important to note that these scores are predictive and that experimental validation is necessary to confirm the actual binding affinity and inhibitory potential of the compound. The relationship between IC50 (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%) and K_i (the inhibition constant) is a critical aspect of enzyme kinetics, with various tools available to interconvert these values under specific experimental conditions.

Table 1: Computational Docking Scores of Selected Quinoline Derivatives against BACE1

| Compound | Docking Score |

|---|---|

| This compound | 2.02 |

| 8-Fluoroquinolin-2-amine | 2.77 |

| 8-Iodoquinolin-2-amine | 2.20 |

| 8-Propylquinolin-2-amine | 2.33 |

Note: The specific docking score methodology and units were not detailed in the source document. The values are presented as found in the cited literature. umc.edu.dz

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For quinoline derivatives binding to BACE1, these interactions are crucial for their inhibitory activity.

Hydrogen Bonding: The 2-amino group of the quinoline scaffold is a key hydrogen bond donor, often interacting with the catalytic aspartate residues (Asp32 and Asp228) in the active site of BACE1. This interaction is a common feature for many BACE1 inhibitors.

Pi-Stacking Interactions: The aromatic quinoline ring system can participate in pi-pi stacking interactions with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the BACE1 active site. These interactions are a significant driving force for the binding of aromatic ligands. Studies on other BACE1 inhibitors have highlighted the importance of such interactions with residues like Tyr71. nih.gov

Structure-Activity Relationship (SAR) Investigations for Specific Biological Mechanisms

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For quinoline-based BACE1 inhibitors, SAR studies have revealed several key structural features that influence their activity.

Research on related quinoline derivatives has shown that modifications at various positions on the quinoline ring can significantly impact BACE1 inhibitory potency. For instance, the nature and position of substituents on the quinoline core dictate the compound's ability to fit within the enzyme's active site and form favorable interactions.

The SAR of quinoline derivatives as BACE1 inhibitors is a complex interplay of steric, electronic, and hydrophobic factors. The ethyl group at the 8-position and the methyl group at the 4-position of this compound contribute to its specific interaction profile and predicted binding affinity. Further studies involving the synthesis and biological evaluation of a focused library of analogs would be necessary to delineate a more precise SAR for this particular scaffold.

Advanced Functional Applications and Research Trajectories

Antioxidant Activity and Radical Scavenging Mechanisms

The search for effective antioxidants is a critical endeavor in combating oxidative stress, a key factor in numerous diseases. Quinoline (B57606) derivatives have been identified as a promising class of antioxidants. nih.gov The antioxidant capacity of these molecules is typically governed by their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). nih.gov

While direct experimental data on the antioxidant activity of 8-Ethyl-4-methylquinolin-2-amine is not yet available, the presence of the 2-amino group is significant. Amino groups, particularly when attached to an aromatic system, can enhance radical scavenging capabilities. Studies on other amino-substituted quinolines and related heterocyclic compounds have shown that the nitrogen atom can play a crucial role in stabilizing the molecule after radical quenching. tsijournals.comnih.gov

The primary mechanisms by which quinoline derivatives exert their antioxidant effects are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, effectively neutralizing it. The efficiency of this process is related to the bond dissociation energy of the N-H bond in the amino group.

Single Electron Transfer (SET): The antioxidant donates an electron to the radical. The ionization potential of the molecule is a key parameter for this mechanism. nih.gov

For this compound, the 2-amino group is the most likely site for these antioxidant actions. The electronic effects of the ethyl group at the 8-position and the methyl group at the 4-position would modulate the electron density of the quinoline ring system, thereby influencing the N-H bond dissociation energy and the ionization potential. Computational studies on various quinoline derivatives have shown that such substitutions can fine-tune their antioxidant efficiency, in some cases making them more potent than reference compounds like Trolox. nih.gov Future research would likely involve evaluating this compound using standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, to quantify its potential and elucidate its primary mechanism of action. nih.gov

Photophysical Properties and Potential as Optical Probes or Luminophores

Quinoline and its derivatives are well-known for their fluorescent properties, making them valuable as luminophores, chemosensors, and optical probes. beilstein-journals.orgtandfonline.com The rigid, planar structure of the quinoline ring system provides a robust scaffold for fluorescence, while its substituents heavily influence the specific photophysical characteristics.

The photophysical behavior of quinoline-based molecules is characterized by electronic transitions within the aromatic system (π–π) and transitions involving non-bonding electrons, such as those on the nitrogen atoms (n–π). tandfonline.comrsc.org A key feature often observed in substituted quinolines is Intramolecular Charge Transfer (ICT), where photoexcitation leads to a redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part. rsc.org This ICT character often results in a large Stokes shift (the difference between the absorption and emission maxima) and sensitivity of the emission color to the polarity of the solvent (solvatochromism). rsc.orgacs.org

In this compound, the amino group at the electron-deficient 2-position of the quinoline ring creates a "push-pull" system that is highly conducive to ICT upon excitation. Therefore, it is anticipated that this compound would exhibit significant fluorescence.

Anticipated Photophysical Characteristics:

Absorption: Absorption bands in the UV or near-visible region, corresponding to π–π* and n–π* transitions. tandfonline.com

Emission: Likely to emit light in the visible spectrum, with the exact wavelength being dependent on solvent polarity. acs.org

Quantum Yield: The fluorescence quantum yield (a measure of emission efficiency) could be significant, although this is highly sensitive to the molecular structure and environment. beilstein-journals.org

Solvatochromism: A pronounced red shift (to longer wavelengths) in emission is expected with increasing solvent polarity, a hallmark of an ICT state. acs.org

These properties make this compound a candidate for development as a fluorescent probe. For instance, the basic nitrogen atoms of the quinoline ring could be protonated at low pH, leading to dramatic changes in color or fluorescence, which could be harnessed for pH sensing. acs.org

Table 1: Photophysical Properties of Representative Substituted Quinolines in Chloroform

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_f) |

|---|---|---|---|---|

| A 2-phenyl-6-amino-4-(trifluoromethyl)quinoline derivative beilstein-journals.org | 363 | 448 | 85 | 0.80 |

This table presents data for related quinoline structures to illustrate the range of observed properties. Data for this compound is not available.

Chelation Properties and Metal-Binding Interactions

The ability to bind metal ions is one of the most recognized functions of the quinoline scaffold. The nitrogen atom in the quinoline ring, combined with a suitably positioned heteroatom (like oxygen or another nitrogen), creates a bidentate "pincer" that can effectively chelate metal ions. researchgate.netmdpi.com The classic example is 8-hydroxyquinoline (B1678124), a powerful chelating agent. researchgate.net

Derivatives of 8-aminoquinoline (B160924) and 2-aminoquinoline (B145021) also demonstrate significant metal-binding capabilities. uni-muenchen.deresearchgate.net The 2-amino group, in conjunction with the ring nitrogen at position 1, can form a stable five-membered chelate ring with a metal ion. uni-muenchen.dersc.org This interaction is crucial in the design of therapeutic agents that target metalloenzymes or aim to correct metal dyshomeostasis, which is implicated in neurodegenerative diseases. nih.govresearchgate.net

For this compound, the primary chelation site would involve the ring nitrogen and the exocyclic 2-amino nitrogen. It is plausible that this compound could form stable complexes with various transition metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). mdpi.comresearchgate.net The affinity and selectivity for specific metals would be influenced by the steric and electronic effects of the ethyl and methyl substituents.

Table 2: Metal Chelation Studies of Related Aminoquinoline Ligands

| Ligand Type | Metal Ion | Stoichiometry (Ligand:Metal) | Key Finding | Reference |

|---|---|---|---|---|

| Bis(8-aminoquinoline) derivatives | Cu²⁺ | Not specified | High affinity and specificity for Cu²⁺ over Fe³⁺ and Zn²⁺ | researchgate.net |

This table shows examples from related aminoquinoline compounds to demonstrate the principle of metal chelation. Data for this compound is not available.

Interdisciplinary Research Perspectives

The potential functionalities of this compound place it at the intersection of several scientific disciplines. Its predicted antioxidant and metal-chelating properties make it a candidate for further investigation in medicinal chemistry and neurobiology, particularly for diseases linked to oxidative stress and metal imbalance. nih.govnih.gov Its expected photophysical characteristics suggest applications in materials science as a component of organic light-emitting diodes (OLEDs) or as a fluorescent sensor for analytical chemistry. The synthesis of this and similar molecules contributes to the field of synthetic organic chemistry, providing new building blocks for more complex functional molecules. researchgate.netclockss.org Future research will require a collaborative, interdisciplinary approach to fully explore and realize the potential of this promising quinoline derivative.

Q & A

Q. What are the common synthetic routes for preparing 8-Ethyl-4-methylquinolin-2-amine, and how are intermediates characterized?

Methodological Answer: A widely used approach involves reductive amination or reduction of nitro precursors. For example, imines derived from quinoline aldehydes can be reduced using sodium cyanoborohydride (NaBHCN) at pH ≈ 6, which selectively reduces the imine bond without affecting other functional groups . Key intermediates, such as 2-chloro-8-methyl-3-formylquinoline, are characterized via TLC for reaction monitoring, followed by NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation. Crystallographic validation using programs like SHELXL ensures precise structural determination .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A combination of techniques is critical:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, with aromatic protons typically appearing in the δ 7–9 ppm range.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass analysis.

- X-ray Diffraction (XRD) : Resolves crystal packing and molecular geometry. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .

- FT-IR : Validates functional groups (e.g., amine N-H stretches at ~3300 cm).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in reductive amination?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., methanol) enhance imine formation.

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for nitro reductions) or Lewis acids (e.g., ZnCl) improve reaction rates.

- pH Control : Maintaining pH ≈ 6 during NaBHCN reductions minimizes side reactions .

- Temperature Gradients : Stepwise heating (e.g., 25°C → 60°C) balances kinetics and thermodynamics.

Contradictions in yield data often arise from impurities in starting materials, requiring rigorous purification (e.g., column chromatography) .

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Validation of Computational Models : Cross-check docking results (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC). Adjust force fields or solvation parameters to align with observed IC values.

- Meta-Analysis : Compare data across multiple platforms (e.g., PubChem, ChEMBL) to identify systematic biases .

- Structural Revisions : Re-examine XRD data to confirm protonation states or tautomeric forms that may affect binding .

Q. What strategies are recommended for analyzing potential genotoxicity or DNA adduct formation?

Methodological Answer:

- In Vitro Assays : Use Ames tests (with/without metabolic activation) to assess mutagenicity.

- DNA Adduct Detection : Employ P-postlabeling or LC-MS/MS to identify adducts (e.g., comparing with known carcinogens like 4-aminobiphenyl) .

- Mechanistic Studies : Molecular dynamics simulations can predict intercalation or covalent binding modes, guiding targeted mutagenesis experiments.

Q. How should contradictory crystallographic data (e.g., twinning disorders) be addressed during structural refinement?

Methodological Answer:

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model inversion twins and refine domain ratios .

- Validation Tools : Check R and merging statistics; discard outliers with |E-1| > 0.5.

- Complementary Techniques : Validate with solid-state NMR or electron diffraction if twinning persists.

Methodological Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/oral exposure (Category 4 acute toxicity) .

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation risks.

- Waste Management : Segregate aqueous/organic waste; neutralize with 10% acetic acid before disposal .

Q. How can researchers design robust structure-activity relationship (SAR) studies for quinoline derivatives?

Methodological Answer:

- Scaffold Diversification : Introduce substituents at positions 2, 4, and 8 to probe electronic/steric effects.

- Biological Profiling : Test against multiple targets (e.g., kinases, GPCRs) to identify selectivity trends.

- Data Integration : Use cheminformatics tools (e.g., KNIME or Schrodinger’s Canvas) to correlate substituent properties (logP, H-bond donors) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products